DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE
Description
DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE is a synthetic organic compound characterized by a 1,4-thiazepane core (a seven-membered heterocycle containing sulfur and nitrogen) substituted with a 4-(trifluoromethoxy)benzenesulfonyl group and a dimethylaminomethyl side chain. The trifluoromethoxy (-OCF₃) group enhances lipophilicity and metabolic stability, while the sulfonyl (-SO₂-) moiety is a common feature in bioactive molecules, contributing to binding interactions with enzymes or receptors .
Properties
IUPAC Name |
N,N-dimethyl-1-[4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepan-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O3S2/c1-19(2)10-12-11-24-9-3-8-20(12)25(21,22)14-6-4-13(5-7-14)23-15(16,17)18/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIFDJSMPOKNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE typically involves multiple steps. The process begins with the preparation of the thiazepane ring, followed by the introduction of the trifluoromethoxyphenyl group and the sulfonyl group. The final step involves the methylation of the amine group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles.
Scientific Research Applications
DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group may enhance its binding affinity to certain proteins or enzymes, while the sulfonyl group can influence its reactivity. The thiazepane ring provides structural stability and may play a role in the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional group similarities with sulfonylurea herbicides and sulfonamide-based pharmaceuticals. Below is a detailed comparison with three structurally related sulfonylurea herbicides from the Pesticide Chemicals Glossary (2001) :
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Molecular Weight* | Primary Use |
|---|---|---|---|---|
| DIMETHYL({4-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-1,4-THIAZEPAN-3-YL}METHYL)AMINE | 1,4-Thiazepane | -SO₂-, -OCF₃, dimethylaminomethyl | ~463.5 g/mol† | Hypothesized enzyme inhibition |
| Triflusulfuron methyl ester | 1,3,5-Triazine | -SO₂-, trifluoroethoxy, methyl ester | 492.3 g/mol | ALS-inhibiting herbicide |
| Ethametsulfuron methyl ester | 1,3,5-Triazine | -SO₂-, ethoxy, methyl ester | 410.4 g/mol | ALS-inhibiting herbicide |
| Metsulfuron methyl ester | 1,3,5-Triazine | -SO₂-, methoxy, methyl ester | 381.4 g/mol | ALS-inhibiting herbicide |
*Molecular weights calculated using PubChem data.
†Estimated based on structural formula.
Key Differences:
Thiazepanes are less common in agrochemicals but prevalent in pharmaceuticals (e.g., antithrombotics) .
Functional Groups: The trifluoromethoxy (-OCF₃) group in the target compound offers greater electronegativity and resistance to oxidative degradation than the methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups in sulfonylureas. This may enhance environmental persistence or target affinity.
Mechanism of Action: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis in plants. Their triazine core and sulfonylurea bridge are essential for ALS binding . The target compound’s thiazepane core and lack of a urea moiety suggest a divergent mechanism, possibly targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) or neurotransmitter receptors.
Pharmacokinetics: Sulfonylureas are typically pro-drugs activated by ester hydrolysis in plants. In contrast, the dimethylaminomethyl group in the target compound may favor direct activity without metabolic activation, altering absorption and distribution profiles.
Research Findings and Hypotheses
Sulfonyl Group Interactions :
- The sulfonyl group in all compared compounds facilitates hydrogen bonding and van der Waals interactions with target proteins. However, the trifluoromethoxy substituent in the target compound may create stronger hydrophobic interactions, as seen in fluorinated agrochemicals like trifluralin .
Toxicity Considerations: Sulfonylureas exhibit low mammalian toxicity due to selective ALS inhibition in plants.
Q & A
Q. Side Product Mitigation :
- Monitor reaction progress via TLC or HPLC to detect intermediates (e.g., incomplete sulfonylation or over-alkylation).
- Optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to thiazepane) to reduce unreacted starting materials .
How can computational chemistry guide the optimization of reaction conditions for this compound?
Advanced Research Focus
Quantum mechanical calculations (e.g., DFT) and reaction path simulations (ICReDD methodology) predict optimal conditions:
- Transition state analysis : Identify energy barriers for sulfonylation and amine substitution steps .
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the dimethylamine group .
- Data-driven optimization : Use machine learning to correlate experimental parameters (temperature, pH) with yield .
Q. Example Workflow :
Perform DFT calculations on intermediates to identify steric/electronic bottlenecks.
Validate predictions via small-scale experiments (e.g., 0.1 mmol trials).
Apply factorial design to optimize variables (e.g., temperature: 40–80°C; catalyst: 0–5 mol%) .
What analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic Research Focus
Q. Purity Criteria :
- HPLC (C18 column, acetonitrile/water) with >98% purity threshold.
- Elemental analysis (C, H, N, S) within ±0.4% of theoretical values .
How can Design of Experiments (DoE) resolve contradictions in reaction yield data?
Advanced Research Focus
Conflicting yield reports often arise from unoptimized variables. A 3-factor, 2-level factorial design can isolate critical parameters:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 50 | 80 |
| Catalyst (mol%) | 1 | 3 |
| Reaction Time (h) | 12 | 24 |
Q. Analysis :
- Use ANOVA to identify significant interactions (e.g., temperature × catalyst).
- Surface response models predict optimal conditions (e.g., 70°C, 2.5 mol% catalyst, 18 hours) .
Case Study :
A 15% yield discrepancy between labs was traced to uncontrolled moisture levels during sulfonylation, resolved by adding molecular sieves .
What mechanistic insights explain the reactivity of the trifluoromethoxy-sulfonyl group in this compound?
Advanced Research Focus
The electron-withdrawing trifluoromethoxy group enhances sulfonyl electrophilicity, facilitating nucleophilic attack by the thiazepane nitrogen.
Q. Challenges :
- Competing hydrolysis of the sulfonyl chloride under basic conditions. Mitigate by using anhydrous solvents and low temperatures .
How should researchers address discrepancies in reported biological activity data for this compound?
Advanced Research Focus
Contradictions may stem from:
Q. Resolution Strategy :
Re-test batches with orthogonal purity methods (e.g., LC-MS vs. NMR).
Use a centralized bioassay platform to minimize inter-lab variability .
What safety protocols are recommended for handling this compound?
Q. Basic Research Focus
- Toxicity Screening : Ames test for mutagenicity (required for aromatic amines) .
- Handling : Use PPE (gloves, goggles) and fume hoods due to potential respiratory irritancy .
- Storage : –20°C under argon to prevent degradation .
How can scale-up challenges be addressed in transitioning from lab-scale to pilot plant synthesis?
Q. Advanced Research Focus
- Mixing Efficiency : Use computational fluid dynamics (CFD) to replicate lab-scale mixing in larger reactors .
- Heat Transfer : Optimize jacketed reactor temperatures to avoid exothermic runaway during sulfonylation .
- Cost-Benefit Analysis : Compare batch vs. continuous flow synthesis for throughput (e.g., 85% yield in flow vs. 78% in batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
